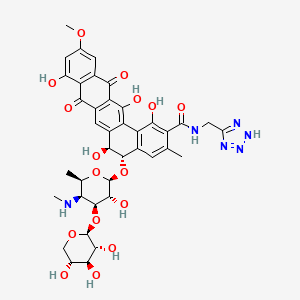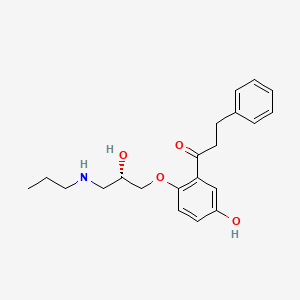
(R)-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride is a complex organic compound that features a carboxylic acid group, a mercapto group, and a quaternary ammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-carboxy-2-propanol and 4-mercapto-1-oxobutanoic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Catalysts: To enhance the reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Alcohols: Formed from the reduction of the ester linkage.
Substituted Ammonium Compounds: Formed from nucleophilic substitution reactions.
科学研究应用
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique functional groups.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Bioconjugation: It can be used to modify biomolecules for research purposes.
Medicine
Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays due to its specific binding properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
作用机制
The mechanism of action of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways: It may affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
®-3-Carboxy-2-(4-hydroxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride: Similar structure but with a hydroxyl group instead of a mercapto group.
®-3-Carboxy-2-(4-amino-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
Functional Groups:
Reactivity: The compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions.
属性
CAS 编号 |
83544-81-4 |
|---|---|
分子式 |
C11H22ClNO4S |
分子量 |
299.82 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(4-sulfanylbutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-4-6-17;/h9H,4-8H2,1-3H3,(H-,13,14,17);1H/t9-;/m1./s1 |
InChI 键 |
TXCBONHJNUFXER-SBSPUUFOSA-N |
手性 SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCS.[Cl-] |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCS.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


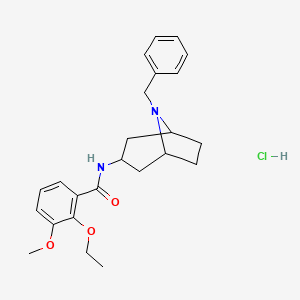
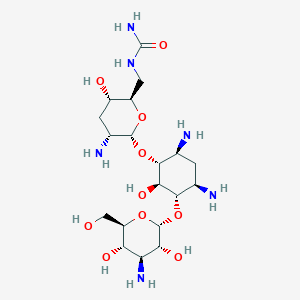


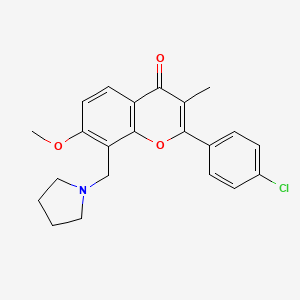
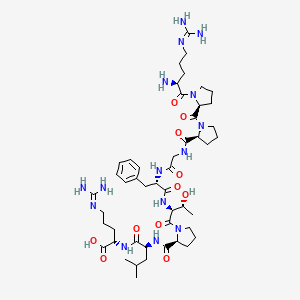
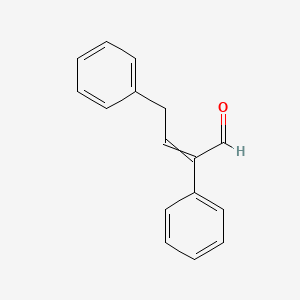

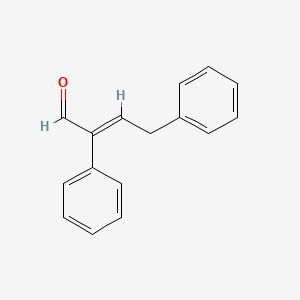
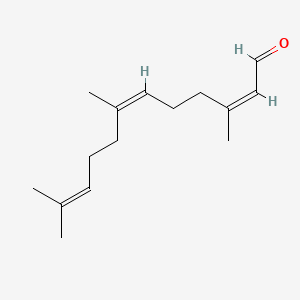
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

